3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with a Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, followed by further functionalization steps . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Scientific Research Applications
3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 4-Methoxycarbonylphenylboronic acid
- Dimethyl (1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Uniqueness
3-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15NO6 |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
3-[(4-methoxycarbonylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15NO6/c1-22-16(21)8-2-4-9(5-3-8)17-14(18)12-10-6-7-11(23-10)13(12)15(19)20/h2-7,10-13H,1H3,(H,17,18)(H,19,20) |
InChI Key |
OQFZTIKWMRRYSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
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